molecular formula C14H24O6 B14377782 Triethyl 3-methylbutane-1,2,3-tricarboxylate CAS No. 90016-19-6

Triethyl 3-methylbutane-1,2,3-tricarboxylate

Katalognummer: B14377782
CAS-Nummer: 90016-19-6
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: YIJIGPUWNGQBQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl 3-methylbutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C14H24O6 It is a tricarboxylate ester, meaning it contains three ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triethyl 3-methylbutane-1,2,3-tricarboxylate typically involves the esterification of 3-methylbutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalysttriethyl 3-methylbutane-1,2,3-tricarboxylate+3water\text{3-methylbutane-1,2,3-tricarboxylic acid} + 3 \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + 3 \text{water} 3-methylbutane-1,2,3-tricarboxylic acid+3ethanolacid catalyst​triethyl 3-methylbutane-1,2,3-tricarboxylate+3water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl 3-methylbutane-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-methylbutane-1,2,3-tricarboxylic acid and ethanol.

    Reduction: 3-methylbutane-1,2,3-triol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Triethyl 3-methylbutane-1,2,3-tricarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of triethyl 3-methylbutane-1,2,3-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets and pathways, which may include enzyme inhibition or activation, receptor binding, or modulation of metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triethyl citrate: Another tricarboxylate ester used as a plasticizer and in pharmaceutical formulations.

    Triethyl propane-1,2,3-tricarboxylate: Similar structure but with different substituents, used in similar applications.

Uniqueness

Triethyl 3-methylbutane-1,2,3-tricarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its three ester groups and the presence of a methyl group on the butane backbone differentiate it from other tricarboxylate esters, making it suitable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

90016-19-6

Molekularformel

C14H24O6

Molekulargewicht

288.34 g/mol

IUPAC-Name

triethyl 3-methylbutane-1,2,3-tricarboxylate

InChI

InChI=1S/C14H24O6/c1-6-18-11(15)9-10(12(16)19-7-2)14(4,5)13(17)20-8-3/h10H,6-9H2,1-5H3

InChI-Schlüssel

YIJIGPUWNGQBQX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C(=O)OCC)C(C)(C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.